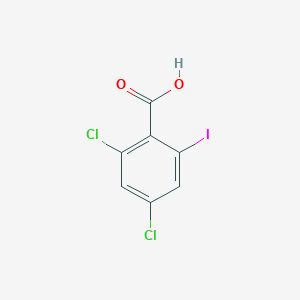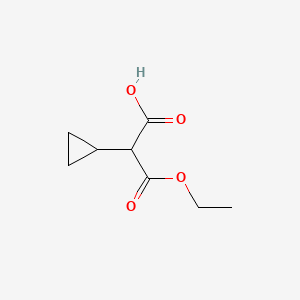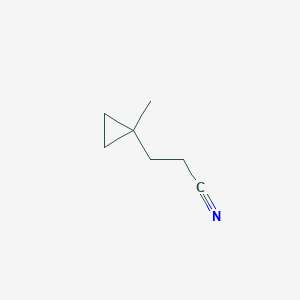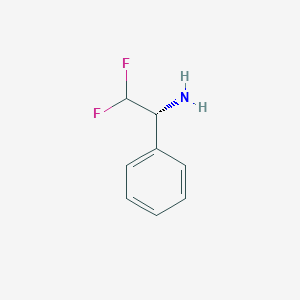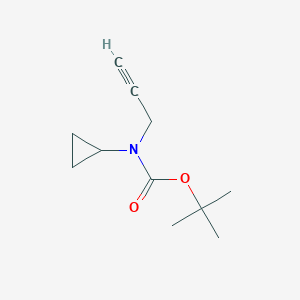
Tert-butyl cyclopropyl(prop-2-yn-1-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl cyclopropyl(prop-2-yn-1-yl)carbamate is a chemical compound with the molecular formula C11H17NO2. It is used primarily in research and development settings, particularly in the fields of chemistry and pharmaceuticals. The compound features a tert-butyl group, a cyclopropyl ring, and a prop-2-yn-1-yl group, making it a versatile molecule for various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl cyclopropyl(prop-2-yn-1-yl)carbamate typically involves the reaction of cyclopropylamine with tert-butyl chloroformate and propargyl bromide. The reaction is carried out in an anhydrous solvent such as tetrahydrofuran (THF) under inert conditions to prevent moisture from interfering with the reaction .
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature and pressure, and using industrial-grade solvents and reagents to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl cyclopropyl(prop-2-yn-1-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the propargyl group, using reagents like sodium azide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium azide in a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of azides or other substituted derivatives.
Scientific Research Applications
Tert-butyl cyclopropyl(prop-2-yn-1-yl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in click chemistry reactions.
Biology: Employed in the study of enzyme inhibitors and as a probe for biochemical pathways.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl cyclopropyl(prop-2-yn-1-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The prop-2-yn-1-yl group allows for click chemistry reactions, facilitating the attachment of various functional groups to the molecule .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl N,N-bis(prop-2-yn-1-yl)carbamate: Similar structure but with two prop-2-yn-1-yl groups.
Tert-butyl carbamate: Lacks the cyclopropyl and prop-2-yn-1-yl groups.
Tert-butyl (2-(prop-2-yn-1-yloxy)ethyl)carbamate: Contains a propargyl group and a t-Boc protected amine group.
Uniqueness
Tert-butyl cyclopropyl(prop-2-yn-1-yl)carbamate is unique due to its combination of a cyclopropyl ring and a prop-2-yn-1-yl group, which provides distinct reactivity and versatility in chemical synthesis. This makes it a valuable compound for various research applications .
Properties
CAS No. |
918422-86-3 |
|---|---|
Molecular Formula |
C11H17NO2 |
Molecular Weight |
195.26 g/mol |
IUPAC Name |
tert-butyl N-cyclopropyl-N-prop-2-ynylcarbamate |
InChI |
InChI=1S/C11H17NO2/c1-5-8-12(9-6-7-9)10(13)14-11(2,3)4/h1,9H,6-8H2,2-4H3 |
InChI Key |
NPYLASUMIHNVPG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC#C)C1CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-{[(Tert-butoxy)carbonyl]amino}-3-methoxyphenyl)-2-methylpropanoic acid](/img/structure/B13484964.png)
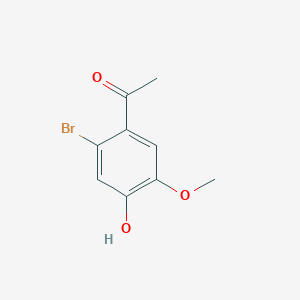
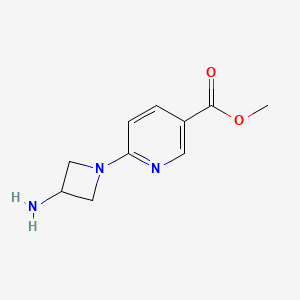
![Methyl 6-chloro-2-methylfuro[2,3-b]pyridine-3-carboxylate](/img/structure/B13484978.png)
![ethyl 2-(2-amino-1H-benzo[d]imidazol-1-yl)acetate](/img/structure/B13484991.png)
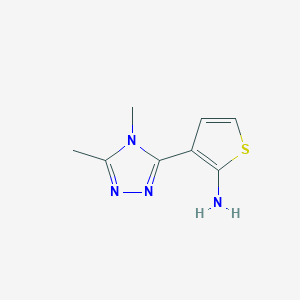
![2,2-Difluoro-2-{2-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-4-yl}acetic acid](/img/structure/B13485008.png)
